![molecular formula C25H21N3O2S B5731161 N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide, commonly known as "Naptumomab estafenatox," is a monoclonal antibody that has shown promising results in scientific research for the treatment of various diseases.
Mecanismo De Acción
Naptumomab estafenatox works by binding to a specific protein known as 5T4, which is overexpressed in many types of cancer cells. This binding leads to the activation of the immune system, which then targets and destroys the cancer cells. Additionally, it has also been shown to have anti-angiogenic properties, which prevent the growth of blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
Naptumomab estafenatox has been shown to have minimal toxicity and side effects in preclinical studies. It has also been shown to have a long half-life, which allows for less frequent dosing. Additionally, it has been shown to have a high affinity for the 5T4 protein, which leads to a potent anti-tumor effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Naptumomab estafenatox is its specificity for the 5T4 protein, which allows for targeted therapy. Additionally, it has been shown to have minimal toxicity and side effects, making it a promising candidate for clinical trials. However, one limitation is the cost of production, which may limit its accessibility for widespread use.
Direcciones Futuras
There are several future directions for the use of Naptumomab estafenatox in scientific research. One area of focus is the development of combination therapies, which may enhance the anti-tumor effect of Naptumomab estafenatox. Additionally, further studies are needed to determine the optimal dosing regimen and the potential for resistance to the antibody. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Naptumomab estafenatox in humans.
Conclusion:
In conclusion, Naptumomab estafenatox is a promising monoclonal antibody that has shown potential in the treatment of various types of cancer and autoimmune diseases. Its specificity for the 5T4 protein, minimal toxicity and side effects, and long half-life make it a promising candidate for clinical trials. However, further studies are needed to determine the optimal dosing regimen, potential for resistance, and cost-effectiveness of the antibody.
Métodos De Síntesis
The synthesis of Naptumomab estafenatox involves the use of recombinant DNA technology. The gene encoding for the monoclonal antibody is inserted into a host cell, which then produces the antibody. The antibody is then purified using various chromatography techniques to obtain the final product.
Aplicaciones Científicas De Investigación
Naptumomab estafenatox has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancers, including ovarian, breast, and lung cancer. Additionally, it has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-[3-[(E)-C-methyl-N-[(2-naphthalen-1-ylacetyl)amino]carbonimidoyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S/c1-17(19-9-5-11-21(15-19)26-25(30)23-13-6-14-31-23)27-28-24(29)16-20-10-4-8-18-7-2-3-12-22(18)20/h2-15H,16H2,1H3,(H,26,30)(H,28,29)/b27-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPMINDGTXXEFT-WPWMEQJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{(1E)-1-[2-(naphthalen-1-ylacetyl)hydrazinylidene]ethyl}phenyl)thiophene-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.